1-Chloro-4-cyclopropylbutan-2-one
Description
Properties
IUPAC Name |
1-chloro-4-cyclopropylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCIGYDQEANLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-cyclopropylbutan-2-one. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-cyclopropylbutan-2-one.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: 4-cyclopropylbutan-2-one.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Chloro-4-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-cyclopropylbutan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of enzymes or other proteins . The specific pathways and targets depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
- Cyclopropane vs. Cyclobutane Rings : The cyclopropane ring in 1-Chloro-4-cyclopropylbutan-2-one (hypothetically) introduces greater ring strain compared to the cyclobutane in 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid . This strain may increase reactivity in cycloaddition or ring-opening reactions.
- Chlorine Substituent Position : Unlike 1-Chlorobutane (a linear alkyl chloride), the chlorine in the target compound is adjacent to a ketone, which could enhance electrophilicity at the carbonyl carbon .
- Fluorine vs. Chlorine Effects : 4-Cyclopropyl-1,1,1-trifluorobutan-2-one features trifluoromethyl groups, which are stronger electron-withdrawing groups than chlorine. This difference could lead to distinct electronic and solubility profiles.
Biological Activity
1-Chloro-4-cyclopropylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
CAS Number: 1935618-80-6
Molecular Formula: C₇H₁₃ClO
Structure
The compound features a cyclopropyl group attached to a butanone structure with a chlorine atom at the first position. This unique structure may contribute to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives against bacterial strains, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The proposed mechanism of action for this compound involves:
- Interaction with Cellular Targets: The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Screening
A series of experiments conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. At concentrations above 50 µM, significant apoptosis was observed, confirmed by flow cytometry analysis .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | ROS induction, apoptosis |
| Similar Compound A | Moderate | No | Unknown |
| Similar Compound B | Yes | Moderate | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
